molecular formula C9H16O B158175 Non-8-yn-1-ol CAS No. 10160-28-8

Non-8-yn-1-ol

Cat. No.: B158175
CAS No.: 10160-28-8
M. Wt: 140.22 g/mol
InChI Key: XTCPLAOSDRPLKZ-UHFFFAOYSA-N
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Description

Non-8-yn-1-ol: is an organic compound with the molecular formula C₉H₁₆O . It is a member of the alkyne family, characterized by the presence of a triple bond between carbon atoms. This compound is a colorless liquid with a faint odor and is used in various chemical synthesis processes.

Scientific Research Applications

Non-8-yn-1-ol has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions involving alkynes.

    Medicine: this compound derivatives are explored for their potential pharmacological properties.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.

Safety and Hazards

When handling 8-Nonyn-1-ol, it is advised to avoid breathing mist, gas or vapours . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Preparation Methods

Synthetic Routes and Reaction Conditions: Non-8-yn-1-ol can be synthesized through several methods. One common method involves the reaction of 1-octyne with formaldehyde in the presence of a base such as sodium hydroxide . The reaction proceeds via a nucleophilic addition mechanism, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, this compound is produced by the hydroformylation of 1-octyne followed by hydrogenation . This method involves the addition of carbon monoxide and hydrogen to 1-octyne in the presence of a cobalt or rhodium catalyst, followed by hydrogenation to yield this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Non-8-yn-1-ol can undergo oxidation reactions to form . Common oxidizing agents include and .

    Reduction: The compound can be reduced to using reducing agents such as or .

    Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Hydrochloric acid or bromine in the presence of a catalyst.

Major Products:

    Oxidation: 8-Nonynoic acid.

    Reduction: 8-Nonanol.

    Substitution: 8-Halo-nonynes.

Mechanism of Action

The mechanism of action of Non-8-yn-1-ol involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes such as cytochrome P450 , which catalyze the oxidation of the alkyne group. The compound can also participate in Michael addition reactions, where it acts as an electrophile, reacting with nucleophiles to form addition products.

Comparison with Similar Compounds

    1-Octyn-3-ol: Similar structure but with the hydroxyl group on the third carbon.

    1-Decyn-1-ol: Similar structure but with an additional carbon in the chain.

    2-Nonyn-1-ol: Similar structure but with the triple bond on the second carbon.

Uniqueness: Non-8-yn-1-ol is unique due to its specific position of the triple bond and hydroxyl group, which imparts distinct chemical reactivity and physical properties. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective.

Properties

IUPAC Name

non-8-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h1,10H,3-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCPLAOSDRPLKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396693
Record name 8-nonyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10160-28-8
Record name 8-nonyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a round-bottom flask equipped with a stir bar and under an atmosphere of argon was added KH (4.46 g, 111 mmol). The flask was cooled to 0° C. and 1,3-diaminopropane (50 mL) was added slowly via syringe. The solution was stirred for 45 min. Then 2-nonyn-1-ol, dissolved in of 1,3-diaminopropane (30 mL), was added dropwise via syringe to the stirring solution. The reaction was stirred for an additional 30 min at 0° C. before warming to room temperature overnight. The reaction was again cooled to 0° C. before quenching with water. The compound was extracted with Et2O, washed with HCL, water, and brine, dried with MgSO4, and concentrated. This produced 4.94 g of dark orange oil which was purified by flash column chromatography on silica gel (2.5% Et2O in hexane to 50% Et2O in hexane) to give 3.21 g of clear oil (67%): IR (near) ν 3409, 2931, 2242 cm−1, 1H—NMR δ 3.59 (t, 2H, J=7.0 Hz), 2.14 (td, 2H, J=3.0 Hz, 7.0 Hz), 2.10 (s, 1H), 1.91 (t, 1H, J=3.0 Hz), 1.50 (bm, 4H), 1.30 (bm, 6H); 13C—NMR δ 84.6, 68.1, 62.8, 32.6, 28.8, 28.6, 28.3, 25.6, 18.3; MS m/z 147.10 (M++Li). Anal. Calcd for C9H16O: C, 77.09; H, 11.46. Found: C, 77.00; H, 11.46.
Quantity
0 (± 1) mol
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reactant
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30 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
67%

Synthesis routes and methods II

Procedure details

The same procedure for 8-nonyn-1-ol was followed with 9-dodecyn-1-ol (4.68 g, 25.7 mmol), KH(3.09 g, 77.0 mmol), and 1,3-diaminopropane (70 mL). This produced 4.33 g of yellow oil (93%): IR (neat) ν 3317,2930, 2121 cm−1; 1H—NMR δ 3.62 (t, 2H, J=6.6 Hz), 2.17 (td, 2H, J=2.6 Hz, 7.1 Hz), 1.93 (t, 1H, J=2.6 Hz), 1.76 (bs, 1H), 1.55 (m, 4H), 1.28 bm, 12H); 13C—NMR δ 84.8, 68.0, 63.0, 32.7, 29.5, 29.4 (2C), 29.0, 28.7, 28.4, 25.7, 18.4; MS m/z 189.18 (M++Li).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.68 g
Type
reactant
Reaction Step Two
[Compound]
Name
yellow oil
Quantity
4.33 g
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

The same procedure for 8-nonyn-1-ol was followed with 2- pentadecyn-1-ol (4.51 g, 20.1 mmol), KH (2.38 g, 59.4 mmol), and 1,3-diaminopropane (65 mL). This produced 3.18 g of white solid (70%): mp 42-44° C. IR (thin film( ν 3430, 2926, 2252 cm−1: 1H—NMR δ4.30 (t, 1H, J=5.0 Hz), 3.64 (t, 2H, J=6.6 Hz), 2.18 (td, 2H, J=2.6 Hz, 6.6 Hz), 1.94 (t, 1H, J=2.6 Hz), 1.49-1.26 (bm, 22H); 13C—NMR δ 84.8, 68.0, 63.1, 32.8, 29.6, (2C), 29.5 (2C), 29.4, 28.9, 28.5, 28.7, 28.0, 25.7, 18.4; MS m/z 231.53 (M++Li). Anal. Calcd for C15H28O: C, 80.29; H, 12.58. Found: C, 18.20; H, 12.50.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.51 g
Type
reactant
Reaction Step Two
Quantity
65 mL
Type
reactant
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[Compound]
Name
white solid
Quantity
3.18 g
Type
reactant
Reaction Step Four
[Compound]
Name
2C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( 2C )
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0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods IV

Procedure details

The same procedure for 8-nonyn-1-ol was followed with 3-octyn-1-ol (6.89 g, 54.6 mmol), KH (6.57 g, 16.4 mmol), and 1,3-diaminopropane (60 mL). This produced 6.09 g of clear yellowish liquid (88%): IR (neat)ν 3360, 2896, 2116 cm−1; 1H—NMR δ 3.44 (t, 2H, J=6.6 Hz), 3.27 (bs, 1H), 2.04 (td, 2H, J=2.6 Hz, 6.6 Hz), 1.83 (t, 1H, J=2.6 Hz), 1.39 (m, 4H), 1.25 (m, 4H); 13C NMR δ 84.5, 68.3, 62.2, 32.3, 28.3, 25.2, (2C), 18.2; MS m/z 136.00 (m++Li). Anal. Calcd for C8H14O: C, 76.14; H, 11.18. Found: C, 76.04; H, 11.16.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.89 g
Type
reactant
Reaction Step Two
[Compound]
Name
liquid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
2C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What is the significance of 8-Nonyn-1-ol in organic synthesis, and how is it typically synthesized?

A1: 8-Nonyn-1-ol serves as a key intermediate in synthesizing various organic compounds, particularly C-16 alkynic fatty acids, which exhibit potent anticancer properties []. A common synthesis route involves the isomerization of internal alkynols, like 2-nonyn-1-ol, using potassium 3-aminopropylamide (KAPA) reagent []. This method enables rapid and efficient conversion to 8-Nonyn-1-ol within minutes, achieving yields exceeding 90% [].

Q2: Can you elaborate on the use of 8-Nonyn-1-ol in pheromone synthesis, specifically for the oriental fruit moth?

A2: 8-Nonyn-1-ol plays a crucial role as a precursor in the synthesis of (Z)-8-Dodecen-1-yl acetate, the primary sex pheromone component of the oriental fruit moth (Grapholitha molesta Busck) []. Researchers utilize a multi-step synthesis pathway starting with 8-Nonyn-1-ol to produce this pheromone, which is instrumental in pest management strategies for this agricultural pest [].

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